molecular formula C18H18Cl2N4O3 B2642053 N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-16-0

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2642053
CAS No.: 329779-16-0
M. Wt: 409.27
InChI Key: VJEPNNJYMNRRSW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with chlorophenyl and nitrophenyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to form N-(4-chloro-3-nitrophenyl)-N-(3-chlorobenzyl)amine. The final step involves the acylation of this intermediate with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: Formation of N-(4-chloro-3-aminophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • N-(4-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • N-(4-chloro-3-nitrophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both nitro and chloro groups on the phenyl rings, which influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O3/c19-13-2-1-3-15(10-13)23-8-6-22(7-9-23)12-18(25)21-14-4-5-16(20)17(11-14)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEPNNJYMNRRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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